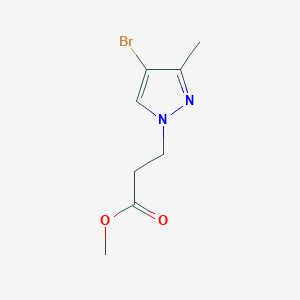

methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate

Description

Methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole-derived ester featuring a bromine substituent at the 4-position and a methyl group at the 3-position of the pyrazole ring. The propanoate ester moiety enhances lipophilicity, making it suitable for applications in medicinal chemistry and agrochemical intermediates. Its structural uniqueness lies in the combination of bromine (a strong electron-withdrawing group) and the methyl substituent, which may influence reactivity and intermolecular interactions, such as hydrogen bonding or halogen-based crystal packing .

Properties

IUPAC Name |

methyl 3-(4-bromo-3-methylpyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-6-7(9)5-11(10-6)4-3-8(12)13-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPVPDZDKVGJNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with methyl acrylate under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or acetonitrile, and bases like potassium carbonate.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.

Biological Studies: The compound can be used in studies to investigate the biological activity of pyrazole derivatives, including their antimicrobial, antimalarial, and antileishmanial properties.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is not well-documented. pyrazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the ester group in the compound may influence its binding affinity and specificity towards these targets. Further studies are needed to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Spectroscopic and Crystallographic Data

- IR Spectroscopy : The target compound’s ester carbonyl (C=O) stretch is expected near 1650–1700 cm⁻¹, similar to analogues in and . Bromine’s mass effect may slightly shift vibrations compared to chlorine derivatives.

- 1H-NMR: The methyl group at the pyrazole 3-position would resonate near δ 2.1–2.3 ppm, while the propanoate methyl ester appears at δ 3.6–3.8 ppm .

- Crystallography: Pyrazole derivatives often form hydrogen-bonded networks.

Stability and Reactivity Trends

- Electrophilic Reactivity : Bromine in the target compound enhances susceptibility to nucleophilic aromatic substitution compared to chlorine or methyl analogues .

- Thermal Stability : Melting points of brominated pyrazoles (e.g., 129–201°C in ) suggest moderate stability, suitable for synthetic manipulations .

- Solubility: The propanoate ester improves solubility in apolar solvents compared to sulfonamide or ketone derivatives .

Biological Activity

Methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current literature.

Chemical Structure and Properties

The molecular formula of methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is C₇H₉BrN₂O₂. It features a propanoate group linked to a brominated pyrazole ring, which is also substituted with a methyl group. This unique structure contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | 217.06 g/mol |

| IUPAC Name | Methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate |

Biological Activity

Research indicates that methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate exhibits various biological activities, particularly in the following areas:

1. Antimicrobial Properties:

Studies have shown that pyrazole derivatives, including this compound, possess antimicrobial activity against various pathogens. The presence of the bromine atom may enhance its efficacy by increasing the compound's electrophilicity, facilitating interaction with microbial targets.

2. Anticancer Potential:

Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer progression. Its structural features indicate potential binding affinities that could be explored for therapeutic applications in oncology.

3. Enzyme Inhibition:

Methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate may inhibit certain enzymes critical in metabolic pathways, which could lead to applications in treating metabolic disorders.

The exact mechanisms by which methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets:

- Enzymatic Interactions: The compound's pyrazole ring may facilitate interactions with enzymes involved in metabolic and signaling pathways.

- Receptor Binding: The structural characteristics may allow it to bind to specific receptors, modulating their activity and influencing cellular responses.

Further research is needed to clarify these mechanisms and validate the therapeutic potential of this compound.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate to enhance biological activity:

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various pyrazole derivatives, including this compound, revealing significant activity against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the bromine substituent could enhance efficacy .

Study 2: Cancer Cell Line Testing

In vitro testing on cancer cell lines indicated that methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate exhibited cytotoxic effects at certain concentrations. This suggests potential as a lead compound for developing anticancer agents .

Comparison with Similar Compounds

To understand its unique properties better, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate | C₇H₉BrN₂O₂ | Lacks the additional methyl group on the pyrazole |

| Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate | C₉H₁₃BrN₂O₂ | Contains an ethyl instead of a methyl group |

| Methyl 5-(4-bromo-1H-pyrazol-1-yl)pentanoate | C₉H₁₃BrN₂O₂ | Different carbon chain length |

This table illustrates how methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate's specific substitution patterns influence its reactivity and biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives are often alkylated using propanoate esters under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to ester), temperature (60–80°C), and reaction time (12–24 hr). Purification typically employs column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of techniques:

- HPLC : To assess purity (>95% recommended for reproducibility).

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C4 of pyrazole, methyl at C3).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₈H₁₁BrN₂O₂; expected [M+H]⁺ ≈ 259.01).

- FT-IR : To identify ester carbonyl (~1740 cm⁻¹) and C-Br stretches (~600 cm⁻¹) .

Q. What solvent systems are suitable for recrystallization, and how do they impact crystal quality?

- Methodological Answer : Polar aprotic solvents like 2-propanol or ethyl acetate/hexane mixtures (1:4) are effective. Slow evaporation at 4°C yields larger crystals for X-ray diffraction. Poor solubility in water necessitates organic/aqueous mixtures for precipitation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or substituent orientation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and WinGX (for data processing) provides precise bond lengths/angles. For example, the bromine atom’s position (C4 vs. C5) can be confirmed via electron density maps. Anisotropic displacement parameters reveal thermal motion, critical for assessing structural rigidity .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how can they be analyzed?

- Methodological Answer : Graph set analysis (as per Etter’s rules) identifies recurring motifs like D₁¹ (single donor–acceptor) or R₂²(8) (ring motifs). Hydrogen bonds between pyrazole N-H and ester carbonyl oxygen stabilize the lattice. Tools like Mercury (CCDC) visualize these interactions, while Hirshfeld surfaces quantify contact contributions .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute NMR shifts (GIAO method).

- Validation : Compare experimental vs. calculated shifts (RMSD < 0.3 ppm for ¹H). Discrepancies may arise from solvent effects (use PCM models) or dynamic motion in solution (e.g., hindered pyrazole rotation) .

Q. What strategies improve yield in multi-step syntheses involving this compound as an intermediate?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., ester hydrolysis) during subsequent reactions.

- Catalysis : Use Pd-based catalysts for Suzuki couplings with aryl boronic acids.

- In Situ Monitoring : TLC or LC-MS tracks intermediate stability. Adjust stoichiometry if intermediates degrade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.